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Cat. No.: B12371517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of TQJ230
(Pelacarsen), an investigational antisense oligonucleotide designed to lower elevated
lipoprotein(a) levels. The document covers its mechanism of action, key preclinical and clinical
findings, and detailed experimental protocols.

Core Mechanism of Action

TQJ230 is a triantennary N-acetylgalactosamine (GalNAc)-conjugated antisense
oligonucleotide (ASO). Its mechanism is designed for targeted delivery to hepatocytes, the
primary site of lipoprotein(a) [Lp(a)] synthesis.[1][2] The GalNAc ligand binds with high affinity
to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of
hepatocytes.[3][4][5] This binding facilitates receptor-mediated endocytosis of the ASO.

Once inside the hepatocyte, the ASO is released and translocates to the nucleus. There, it
binds with high specificity to the messenger RNA (mRNA) transcribed from the LPA gene,
which codes for apolipoprotein(a) [apo(a)].[1] This binding forms a DNA-RNA heteroduplex,
which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the LPA mRNA,
leading to its degradation and preventing the translation of the apo(a) protein.[1] The reduction
in apo(a) synthesis limits the assembly of Lp(a) particles, resulting in a significant decrease in
circulating plasma Lp(a) concentrations.
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Caption: TQJ230 mechanism of action from hepatocyte uptake to Lp(a) reduction.
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Quantitative Pharmacodynamic Data

The pharmacodynamic effects of TQJ230 have been quantified in both preclinical animal
models and human clinical trials, demonstrating a potent, dose-dependent reduction in Lp(a)
and related biomarkers.

Preclinical Data

In a study using human LPA transgenic mice, the GalNAc-conjugated ASO (ISIS 681257, now
TQJ230) showed significantly improved potency compared to its unconjugated counterpart.[6]

TQJ230 (GalNAc- . Potency
Parameter Unconjugated ASO
ASO) Improvement

EDso for Liver apo(a)

~1.5 mg/k ~30 mg/k >20-fold
MRNA Reduction 99 9
EDso for Plasma
apo(a) Protein ~2.0 mg/kg ~40 mg/kg >20-fold

Reduction

Table 1: Comparative potency of TQJ230 vs. unconjugated ASO in human LPA transgenic
mice.[6]

Clinical Data

A Phase 2, double-blind, randomized, placebo-controlled trial involving 286 patients with
established atherosclerotic cardiovascular disease (ASCVD) and baseline Lp(a) levels 2150
nmol/L (~60 mg/dL) evaluated various dosing regimens of TQJ230.[1][7] The primary endpoint
was the percent change in Lp(a) levels from baseline after 6 months of treatment.
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Treatment Group

Cumulative Monthly Dose

Mean Percent Change in

(Subcutaneous) Lp(a) vs. Placebo
Placebo 0 mg +6%
20 mg every 4 weeks 20 mg -35%
40 mg every 4 weeks 40 mg -56%
20 mg every 2 weeks ~40 mg -58%
60 mg every 4 weeks 60 mg -72%
20 mg every week ~80 mg -80%

Table 2: Dose-dependent reduction of Lp(a) in a Phase 2 clinical trial.[1]

Further analysis from this trial showed that TQJ230 also dose-dependently reduced Lp(a)-

cholesterol (Lp(a)-C) and had a modest effect on corrected LDL-C.[8]

Treatment Group

Mean Percent

Mean Percent

Mean Percent

. . Change in )

(Cumulative Change in Lp(a)-C Change in apoB vs.
Corrected LDL-C

Monthly Dose) vs. Placebo Placebo
vs. Placebo

Placebo +2%

20 mg -29% -2% -3%

40 mg -49% -10% -11%

60 mg -59% -19% -14%

80 mg -67% -19% -16%

Table 3: Effect of TQJ230 on key lipid parameters.[8]

Data from the Phase 2 study demonstrated that with the dose being used in the subsequent

Phase 3 trial (80 mg monthly equivalent), 98% of participants achieved Lp(a) levels below the

recommended risk threshold of <50 mg/dL.[7]
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Experimental Protocols
In Vivo Preclinical Pharmacology Study

This protocol is based on studies evaluating TQJ230 in transgenic mice expressing the human
LPA gene.[6]

Obijective: To determine the in vivo potency of TQJ230 in reducing liver apo(a) mMRNA and
plasma apo(a) protein levels.

Animal Model: Human LPA transgenic mice.

Experimental Groups:

» Vehicle control (saline)

e TQJ230 (doses ranging from 0.3 to 30 mg/kg)

e Unconjugated ASO (doses ranging from 3 to 100 mg/kg)
Procedure:

o Drug Administration: Mice receive a single subcutaneous (SC) injection of the designated
compound or vehicle.

o Sample Collection: At a predetermined time point (e.g., 72 hours post-dose), mice are
euthanized. Blood is collected via cardiac puncture for plasma separation, and liver tissue is
harvested.

o Tissue Processing: Liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until
analysis. Plasma is separated by centrifugation and stored at -80°C.

« MRNA Quantification: Total RNA is extracted from liver tissue. Apo(a) MRNA levels are
quantified using a validated quantitative real-time PCR (qPCR) assay, normalized to a
housekeeping gene (e.g., GAPDH).

o Protein Quantification: Plasma concentrations of apo(a) are measured using a specific
enzyme-linked immunosorbent assay (ELISA).
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o Data Analysis: Dose-response curves are generated to calculate the EDso (the dose required
to produce 50% of the maximum effect) for both mRNA and protein reduction.
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Caption: Workflow for preclinical in vivo evaluation of TQJ230 in mice.

Phase 3 Clinical Trial Protocol (Lp(a)HORIZON -
NCT04023552)

This protocol outlines the design of the pivotal Lp(a)HORIZON study.[7][9]

Objective: To determine if reducing Lp(a) levels with TQJ230 reduces the risk of major adverse
cardiovascular events (MACE) in patients with established CVD and elevated Lp(a).

Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-
group trial.

Participant Population: 8,323 patients with established CVD (history of myocardial infarction,
ischemic stroke, or symptomatic peripheral artery disease) and screening Lp(a) levels =70
mg/dL.[9]

Intervention:

e Treatment Arm: TQJ230 80 mg administered via subcutaneous injection once monthly.
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» Control Arm: Matching placebo administered via subcutaneous injection once monthly.
 All patients receive optimized standard of care therapy for CVD.

Primary Endpoint: Time to first occurrence of expanded MACE, defined as a composite of
cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary
revascularization requiring hospitalization.[9]

Study Duration: Patients are treated for approximately 4 to 5 years, with topline results
expected in 2025.[7]

Key Assessments:

» Efficacy: Monitoring for primary and secondary cardiovascular endpoint events. Serial
measurement of Lp(a), LDL-C, apoB, and other lipid parameters.

o Safety: Monitoring of adverse events, with particular attention to injection site reactions,
platelet count, and liver and renal function tests.
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Caption: High-level workflow of the Lp(a)HORIZON Phase 3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

e 2.researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12371517?utm_src=pdf-body-img
https://www.benchchem.com/product/b12371517?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/18/5/753
https://www.researchgate.net/publication/396562219_Lipoproteina_Lowering_with_Pelacarsen_TQJ230
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated
Antisense Oligonucleotides - PubMed [pubmed.ncbi.nim.nih.gov]

4. tandfonline.com [tandfonline.com]
5. tandfonline.com [tandfonline.com]

6. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human
Lipoprotein (a) in Mice - PMC [pmc.ncbi.nim.nih.gov]

7. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a)
Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD
(Lp(a)HORIZON) [natap.org]

8. Effect of Pelacarsen on Lipoprotein(a) Cholesterol and Corrected Low-Density Lipoprotein
Cholesterol - PubMed [pubmed.ncbi.nim.nih.gov]

9. Design and Rationale of Lp(a)HORIZON Trial: Assessing the Effect of Lipoprotein(a)
Lowering With Pelacarsen on Major Cardiovascular Events in Patients With CVD and
Elevated Lp(a) - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [The In Vivo Pharmacodynamics of TQJ230
(Pelacarsen): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371517#pharmacodynamics-of-tqj230-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

